molecular formula C12H16ClNO3S B8593664 4-(4-Chlorophenylsulfonyl)aminocyclohexanol

4-(4-Chlorophenylsulfonyl)aminocyclohexanol

Cat. No. B8593664
M. Wt: 289.78 g/mol
InChI Key: HVRRPLWFTXXRQA-UHFFFAOYSA-N
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Patent
US05472979

Procedure details

To 100 g of trans-4-aminocyclohexanol hydrochloride suspended in 11 of chloroform are added, at 5° C., 184 ml of triethylamine, followed by a solution containing 143 g of 4-chlorophenylsulfonyl chloride in 150 ml of chloroform. After reaction for 2 hours, the reaction mixture is poured onto 500 ml of water. The expected product is obtained by filtration of the precipitate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@H:3]1[CH2:8][CH2:7][C@H:6]([OH:9])[CH2:5][CH2:4]1.C(N(CC)CC)C.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1.O>C(Cl)(Cl)Cl>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([NH:2][CH:3]2[CH2:8][CH2:7][CH:6]([OH:9])[CH2:5][CH2:4]2)(=[O:26])=[O:25])=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.N[C@@H]1CC[C@H](CC1)O
Step Two
Name
Quantity
184 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
143 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, at 5° C.
CUSTOM
Type
CUSTOM
Details
After reaction for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1CCC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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